
5-Bromo-5-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br and a molecular weight of 177.082 g/mol . It is a brominated alkene, characterized by the presence of a bromine atom and a double bond within its structure. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylhex-1-ene: One common method to prepare 5-Bromo-5-methylhex-1-ene involves the bromination of 5-methylhex-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-5-methylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl).
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for hydrohalogenation reactions.
Sodium Hydroxide (NaOH): Used in nucleophilic substitution reactions.
Major Products Formed:
Dibromo Compounds: Formed from the addition of bromine to the double bond.
Haloalkanes: Formed from the addition of hydrogen halides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-hexene: Similar in structure but lacks the methyl group at the 5-position.
5-Chloro-5-methylhex-1-ene: Similar but contains a chlorine atom instead of bromine.
Uniqueness:
Eigenschaften
CAS-Nummer |
90601-72-2 |
|---|---|
Molekularformel |
C7H13Br |
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
5-bromo-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
URGZHESHYWFVJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


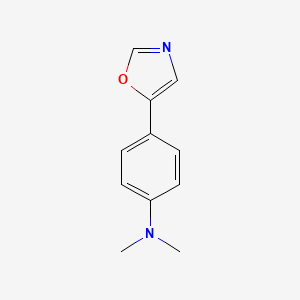
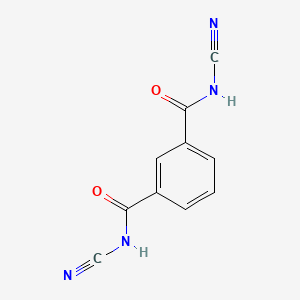
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
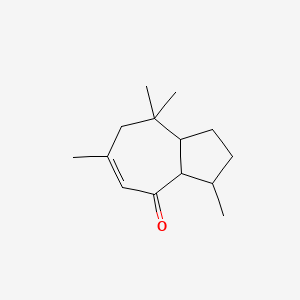
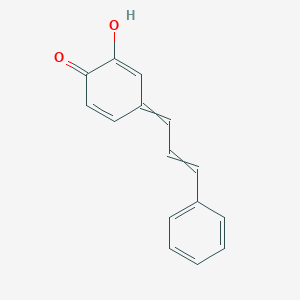
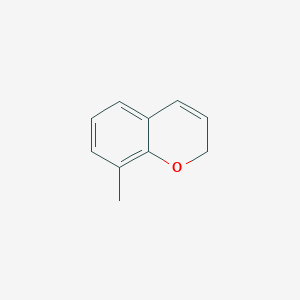

![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
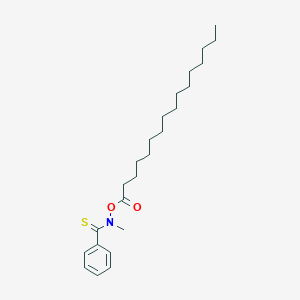
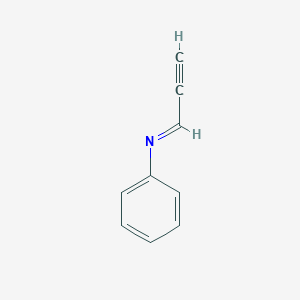
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)

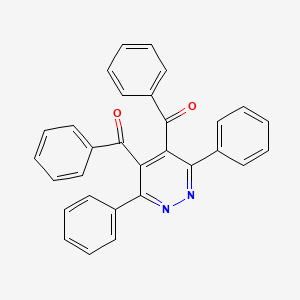
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
